4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-c]pyridine core with a carboxylic acid functional group and an ethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor. Common reagents include ammonium acetate and acetic acid under reflux conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Suzuki coupling reaction. This involves the use of a boronic acid derivative of 2-ethoxyphenyl and a palladium catalyst under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to develop new therapeutic agents for various diseases.
Medicine
In medicinal chemistry, 4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxyphenyl group enhances its binding affinity, while the imidazo[4,5-c]pyridine core facilitates its interaction with the active sites of these targets. This interaction can modulate the activity of the targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- 4-(2-Hydroxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- 4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Uniqueness
The presence of the ethoxy group in 4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid distinguishes it from its analogs. This group can influence the compound’s solubility, reactivity, and biological activity, making it unique in its applications and effects.
Properties
IUPAC Name |
4-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-12-6-4-3-5-9(12)13-14-10(16-8-17-14)7-11(18-13)15(19)20/h3-6,8,11,13,18H,2,7H2,1H3,(H,16,17)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGUBLVQTVJECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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